REACTION_CXSMILES
|
NCCCCCC([O:9][C:10]1[C:11](=[CH:16][CH:17]=[C:18](CN)[CH:19]=1)[C:12]([NH:14][OH:15])=[O:13])=O.Cl>C([O-])(O)=O.[Na+]>[C:12]([NH:14][OH:15])(=[O:13])[C:11]1[C:10](=[CH:19][CH:18]=[CH:17][CH:16]=1)[OH:9] |f:2.3|
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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WASH
|
Details
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washed CNBr
|
Type
|
CUSTOM
|
Details
|
Sepharose 4B (Pharmacia) overnight
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Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
After the coupling reaction, 2 mL 0.5M Tris, pH 8.5
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
ADDITION
|
Details
|
the gel slurry mixed at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed with water, 0.5M NaCl, and water again
|
Type
|
CUSTOM
|
Details
|
stored at 4° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)NO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |